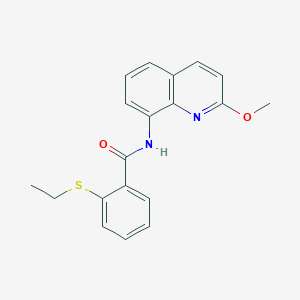![molecular formula C21H19ClN2O5 B2726209 4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide CAS No. 1358223-69-4](/img/structure/B2726209.png)
4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact synthesis would depend on the desired configuration and the specific reactions used. It might involve electrophilic aromatic substitution, nucleophilic substitution, or other common reactions in organic chemistry .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The biphenyl group could potentially have interesting properties due to the interaction of the two aromatic rings. The benzylamino, sulfonyl, and carboxamide groups would all contribute to the reactivity of the molecule .Chemical Reactions Analysis
The compound would likely be involved in a variety of chemical reactions, depending on the conditions. The aromatic rings could undergo electrophilic aromatic substitution, while the amine and carboxamide groups could participate in various nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学的研究の応用
Anticancer Activity of Sulfonamide Derivatives : Sulfonamide derivatives, similar in functional group to the query compound, have been extensively studied for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives were synthesized and evaluated for cytotoxic activity against human cancer cell lines, showing potent activity and inducing apoptosis in cancer cells by upregulating caspase proteins (Ravichandiran et al., 2019).
Photoinitiated Polymerization : Sulfur-containing carboxylic acids (SCCAs), which share a similarity with the sulfonamide group in the query compound, have been investigated as electron donors in photoinitiated free-radical polymerizations, suggesting applications in the development of new polymer materials (Wrzyszczyński et al., 2000).
Catalysis and Organic Synthesis : Compounds containing sulfonamide groups have been utilized in catalysis and organic synthesis, illustrating their versatility in facilitating complex chemical transformations. For example, benzopyrrolizidinyl sulfonamides were synthesized in a one-pot operation catalyzed by transition metals, underscoring the role of sulfonamide-containing compounds in synthetic chemistry (Xu et al., 2015).
Materials Science and Polymer Chemistry : The presence of biphenyl and carboxamide groups in the compound suggests potential applications in materials science, especially in the synthesis of high-performance polymers and polyamides. These compounds are known for their thermal stability and mechanical properties, making them suitable for advanced materials applications (Saxena et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-12-4-6-17(15(22)8-12)24-20(25)11-29-19-10-18(21(26)28-3)23-16-7-5-13(27-2)9-14(16)19/h4-10H,11H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXBMACJQDJIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

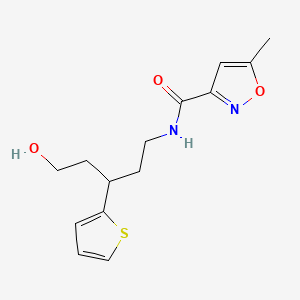
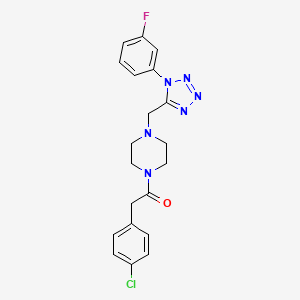
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2726130.png)
![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)
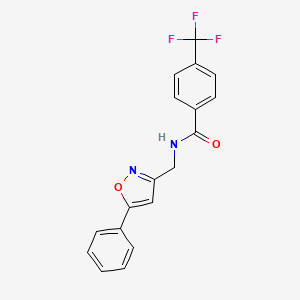
![Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2726136.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726137.png)
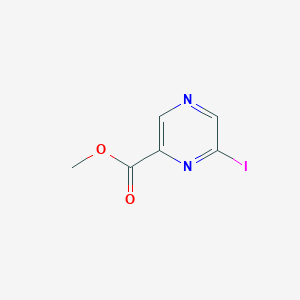

![2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2726141.png)
![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide](/img/structure/B2726145.png)
![(E)-1-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2726146.png)
![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)
